N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex ethanediamide derivative characterized by a benzodioxole moiety and two distinct thiophene rings (2-yl and 3-yl substituted) attached to a central hydroxyethyl scaffold. The ethanediamide backbone (N-C(O)-C(O)-N) facilitates hydrogen bonding, which may influence its solubility and intermolecular interactions.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-18(21-9-13-3-4-15-16(8-13)27-12-26-15)19(24)22-11-20(25,14-5-7-28-10-14)17-2-1-6-29-17/h1-8,10,25H,9,11-12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVWSOJYTHICHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Thiophene Moieties: Thiophene rings can be introduced via palladium-catalyzed cross-coupling reactions.
Amide Bond Formation: The final step involves the coupling of the benzodioxole and thiophene intermediates with ethanediamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene moieties can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with enzymes and receptors can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The benzodioxole and thiophene moieties can interact with proteins and enzymes, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Comparisons
Key Observations :
- The target compound’s ethanediamide backbone distinguishes it from sulfonamide-triazine derivatives and acetamides , which exhibit simpler amide linkages.
- Unlike thioxoimidazolidinones , the target lacks sulfur substitution in the amide bond but shares hydrogen-bonding capacity via its hydroxyethyl group.
- The dual thiophene substitution (2-yl and 3-yl) is unique compared to mono-thiophene derivatives in acetamides and benzothiophen-imines .
Insights :
- The target compound’s synthesis likely parallels amide-coupling strategies seen in and , though its hydroxyethyl-thiophene moiety may necessitate protecting-group chemistry to avoid side reactions.
- Triethylamine (TEA), a common base in sulfonamide and thioxoimidazolidinone syntheses , could facilitate deprotonation during amide bond formation.
Physicochemical and Computational Properties
Table 3: Comparative Physicochemical Data (Hypothetical Estimates)
Analysis :
- The target’s low aqueous solubility aligns with benzodioxol- and thiophene-containing compounds, which are typically hydrophobic .
- Computational methods like density-functional theory (DFT) could predict its electronic structure, particularly the influence of thiophene sulfur atoms on charge distribution.
Spectroscopic and Crystallographic Characterization
- NMR : The target’s ¹H and ¹³C NMR would show distinct signals for benzodioxol methylene (~δ 4.2 ppm) and thiophene protons (δ 6.5–7.5 ppm), comparable to thiophene acetamides .
- X-ray Crystallography : Programs like SHELXL and WinGX are critical for resolving complex heterocyclic structures, as demonstrated for triazine derivatives .
Biological Activity
N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features. This article delves into its biological activity, including synthesis methods, mechanisms of action, and potential applications.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide
- Molecular Formula : C20H18N2O5S2
- CAS Number : 2034483-51-5
- Molecular Weight : 402.49 g/mol
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxole Ring : This is achieved through the cyclization of catechol derivatives with formaldehyde.
- Introduction of Thiophene Moieties : Thiophene rings are introduced via palladium-catalyzed cross-coupling reactions.
- Amide Bond Formation : The final step involves coupling the benzodioxole and thiophene intermediates with ethanediamide using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The benzodioxole and thiophene moieties can interact with proteins and enzymes, potentially inhibiting their activity or modulating their function.
Case Studies and Research Findings
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified .
-
Potential Therapeutic Uses :
- Cancer Research : The unique structure may allow for selective targeting of cancer cells, making it a candidate for further investigation in oncology .
- Neurological Disorders : Given the structural similarities to known neuroprotective agents, this compound may also be explored for neuroprotective effects against conditions like Alzheimer's disease .
Comparative Analysis
| Property | N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-[2-hydroxy... | Similar Compounds |
|---|---|---|
| Molecular Weight | 402.49 g/mol | Varies (typically 300–500 g/mol) |
| Antioxidant Activity | Moderate | High in some analogs |
| Enzyme Inhibition | Potentially significant | Established in several cases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
